1,2,3,6-Tetrahydropyridin-6-ylmethanol;hydrochloride
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Overview
Description
1,2,3,6-Tetrahydropyridin-6-ylmethanol;hydrochloride is a chemical compound that belongs to the class of tetrahydropyridines. Tetrahydropyridines are heterocyclic compounds containing a six-membered ring with one nitrogen atom and varying degrees of hydrogenation.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,6-Tetrahydropyridin-6-ylmethanol;hydrochloride can be synthesized through several methods. One common approach involves the reduction of pyridinium salts. For example, N-methylpyridinium can be treated with borohydride reagents to yield 1-methyl-1,2,3,6-tetrahydropyridine . Another method involves a modified Ireland-Claisen rearrangement, which leads to tetrahydropyridines via a silyl ketene acetal intermediate . Ring-closing olefin metathesis has also been used to establish the tetrahydropyridine ring system .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1,2,3,6-Tetrahydropyridin-6-ylmethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can yield fully hydrogenated piperidine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted tetrahydropyridine derivatives.
Scientific Research Applications
1,2,3,6-Tetrahydropyridin-6-ylmethanol;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,2,3,6-Tetrahydropyridin-6-ylmethanol;hydrochloride involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor or receptor agonist/antagonist. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydropyridine: Another isomer with different hydrogenation patterns.
2,3,4,5-Tetrahydropyridine: Differing in the position of the double bond.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.
Uniqueness
1,2,3,6-Tetrahydropyridin-6-ylmethanol;hydrochloride is unique due to its specific substitution pattern and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest.
Properties
IUPAC Name |
1,2,3,6-tetrahydropyridin-6-ylmethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-5-6-3-1-2-4-7-6;/h1,3,6-8H,2,4-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBDVCORKNDBQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C=C1)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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